2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Description
The compound 2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate belongs to the class of 4H-pyran-3-carboxylates, characterized by a pyran ring substituted with amino, cyano, ester, and aryl groups. Its structure includes a 1,3-benzodioxole substituent at the 4-position, which confers unique electronic and steric properties due to the electron-rich dioxolane ring. The 2-methoxyethyl ester group at the 3-position distinguishes it from simpler ethyl or methyl esters commonly seen in related derivatives .
Properties
Molecular Formula |
C18H18N2O6 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C18H18N2O6/c1-10-15(18(21)23-6-5-22-2)16(12(8-19)17(20)26-10)11-3-4-13-14(7-11)25-9-24-13/h3-4,7,16H,5-6,9,20H2,1-2H3 |
InChI Key |
JXYHCJMZBZTZGS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC3=C(C=C2)OCO3)C(=O)OCCOC |
Origin of Product |
United States |
Biological Activity
2-Methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H16N2O7
- Molecular Weight : 372.33 g/mol
- CAS Number : 861211-20-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical for cellular metabolism and signaling.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), which play a pivotal role in mediating physiological responses to hormones and neurotransmitters .
Antioxidant Properties
Research indicates that compounds similar to 2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Specific pathways affected include:
- Cell Cycle Arrest : The compound can induce cell cycle arrest in the G1 phase, preventing cancer cell proliferation.
- Apoptotic Pathways : Activation of caspases has been observed, leading to programmed cell death in tumor cells .
Neuroprotective Effects
The neuroprotective potential of the compound has been explored in models of neurodegeneration. It appears to reduce neuronal cell death caused by oxidative stress and inflammation, suggesting a role in treating conditions such as Alzheimer's disease.
Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various pyran derivatives, 2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate demonstrated significant free radical scavenging activity. The results indicated a reduction in reactive oxygen species (ROS) levels by approximately 50% at concentrations as low as 10 µM.
Study 2: Anticancer Efficacy
A recent study evaluated the efficacy of the compound against human breast cancer cells (MCF-7). Treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours. Mechanistic studies revealed that the compound triggered apoptosis through the mitochondrial pathway .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of pyran compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
In silico molecular docking studies suggest that this compound may function as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. Compounds with similar structures have demonstrated anti-inflammatory effects, making this compound a candidate for further investigation in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of 2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step reactions starting from simpler precursors. The use of commercially available reagents simplifies the process and enhances the feasibility of producing this compound on a larger scale for research purposes.
Various studies have been conducted to evaluate the biological activities of compounds related to 2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate:
| Activity | Study Type | Findings |
|---|---|---|
| Anticancer | In vitro | Induces apoptosis in cancer cell lines |
| Anti-inflammatory | Molecular docking | Potential inhibitor of 5-lipoxygenase |
| Antimicrobial | In vivo | Exhibits activity against specific bacterial strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ primarily in substituents at the 3-carboxylate and 4-aryl positions:
- Substituent Impact :
- The 1,3-benzodioxol-5-yl group enhances π-π stacking and electron-donating effects compared to simpler aryl groups (e.g., 4-chlorophenyl) .
- 2-Methoxyethyl vs. Ethyl/Methyl Esters : The methoxyethyl group may improve solubility in polar solvents compared to ethyl or methyl esters, as seen in similar ester derivatives .
Reactivity and Functionalization
- The 5-cyano and 6-amino groups enable cyclization reactions to form fused heterocycles (e.g., pyrano[2,3-d]pyrimidines), as shown in .
- Hydrogen Bonding: In analogs like Ethyl 6-amino-4-isopropyl-2-methyl derivatives, NH2 forms hydrogen bonds with cyano or ester groups, stabilizing crystal structures and influencing solubility .
Preparation Methods
Hantzsch-Type Pyran Formation
The pyran core of the target compound is typically constructed via a Hantzsch-inspired multi-component reaction. A representative protocol involves the condensation of 1,3-benzodioxol-5-carbaldehyde (piperonal) , ethyl acetoacetate , and cyanoacetamide in the presence of ammonium acetate as a nitrogen source. The reaction proceeds under reflux in ethanol, yielding the ethyl ester intermediate 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid ethyl ester .
Key conditions include:
-
Molar ratio : 1:1:1 (aldehyde:diketone:cyanoacetamide)
-
Catalyst : Piperidine (0.5 equiv)
-
Temperature : 80°C for 8–12 hours
The mechanism proceeds through Knoevenagel condensation between the aldehyde and cyanoacetamide, followed by Michael addition of ethyl acetoacetate and cyclization to form the pyran ring.
Substituent-Specific Modifications
The 2-methoxyethyl ester group is introduced via transesterification of the ethyl ester intermediate. This involves reacting the intermediate with 2-methoxyethanol in the presence of sodium methoxide (NaOMe) as a base catalyst:
Optimized conditions :
Direct Esterification Strategies
Carboxylic Acid Intermediate
An alternative route involves synthesizing the free carboxylic acid (6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylic acid ) via hydrolysis of the ethyl ester under acidic conditions:
\text{Ethyl ester} \xrightarrow{\text{HCl (10%), reflux}} \text{Carboxylic acid} + \text{ethanol}
Subsequent esterification with 2-methoxyethanol is achieved using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:
Key data :
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the target compound. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).
Spectroscopic Validation
-
IR (KBr) : 3360 cm (N–H), 2210 cm (C≡N), 1725 cm (C=O ester).
-
H NMR (400 MHz, CDCl) :
-
HRMS (ESI+) : m/z calcd. for CHNO [M+H]: 365.1245; found: 365.1248.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of the target compound reveals a decomposition onset at 165°C , with two major mass-loss stages:
| Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|
| 165–240 | 63.2 | Ester cleavage, C≡N loss |
| 240–600 | 36.8 | Pyran ring degradation |
The data align with analogous ethyl ester derivatives, confirming structural robustness up to 150°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Multi-component + Transesterification | 85 | 98 | Fewer steps, high efficiency |
| Carboxylic Acid Esterification | 80 | 97 | Better control of ester group |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-methoxyethyl 6-amino-4-(1,3-benzodioxol-5-yl)-5-cyano-2-methyl-4H-pyran-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis involving cyclocondensation of substituted acrylates with aminocyanopyran precursors is commonly employed. Critical parameters include temperature control (110–130°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents like cyanoacetamide derivatives. Statistical experimental design (e.g., factorial or Box-Behnken designs) can systematically optimize yield by evaluating interactions between variables such as reaction time, catalyst loading, and solvent polarity . For analogs, yields of 65–78% were achieved under reflux conditions with catalytic acetic acid .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions. For example, the 1,3-benzodioxol-5-yl group shows characteristic aromatic protons at δ 6.7–7.1 ppm and methylene protons (O–CH-O) at δ 5.9–6.1 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns.
- FT-IR : Key functional groups like cyano (C≡N, ~2200 cm) and ester (C=O, ~1700 cm) should be identified. Cross-referencing with computational predictions (e.g., DFT-calculated IR spectra) enhances reliability .
Advanced Research Questions
Q. How can computational chemistry methods improve reaction design and mechanistic understanding for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can model transition states and intermediates. For example, ICReDD’s approach combines quantum calculations with experimental data to predict optimal reaction pathways, reducing trial-and-error experimentation by 30–50% . Applying these methods to the pyran core could elucidate the role of electron-withdrawing groups (e.g., cyano) in stabilizing intermediates during cyclization .
Q. How can discrepancies in spectral or crystallographic data be resolved during structural analysis?
- Methodological Answer :
- Crystallographic Validation : Single-crystal XRD provides definitive proof of stereochemistry. For analogs, deviations in bond angles (e.g., C–O–C in benzodioxole groups) up to 2° from computational models were resolved by refining thermal parameters and validating with Hirshfeld surface analysis .
- Data Cross-Validation : Combine NMR data with computational -NMR chemical shift predictions (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies >1 ppm may indicate impurities or conformational flexibility .
Q. What strategies address challenges in regioselectivity during functionalization of the pyran core?
- Methodological Answer : Directed ortho-metalation (DoM) or protecting group strategies (e.g., Boc for amino groups) can enhance regioselectivity. For example, introducing the 2-methoxyethyl ester early in the synthesis prevents unwanted nucleophilic attack at the pyran oxygen. Kinetic studies using HPLC-MS can monitor intermediate formation and adjust reaction quenching times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
